14-methyl-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene
Description
14-Methyl-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(16),2,4,6,8,10-hexaene is a polycyclic heteroaromatic compound characterized by a fused tetracyclic core containing nitrogen and sulfur heteroatoms. Its structure includes a thia (sulfur) bridge at position 12 and a methyl substituent at position 14, distinguishing it from other tetracyclic analogs.
Properties
IUPAC Name |
14-methyl-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-7-6-17-12-14-11-10(15-16(7)12)8-4-2-3-5-9(8)13-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJREHOPPSDOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC2=NC3=NC4=CC=CC=C4C3=NN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-methyl-12-thia-8,10,15,16-tetrazatetracyclo[77002,7011,15]hexadeca-1(16),2,4,6,8,10-hexaene involves multiple steps, typically starting with the formation of the core tetracyclic structure This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the formation of the desired compound while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
14-methyl-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or organometallic reagents.
Major Products Formed
Scientific Research Applications
14-methyl-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 14-methyl-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved often include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Tetracyclic Analogs
Key Observations :
- Heteroatom Variations : The presence of sulfur (thia) in the target compound distinguishes it from oxygen-containing analogs (e.g., ZINC000217793649), which may influence electronic properties and target binding .
- Substituent Effects : Methyl and phenyl groups (e.g., in propandinitrile analog) enhance hydrophobicity, while hydroxyl or oxa groups improve solubility and hydrogen-bonding capacity .
Pharmacological Activities
Key Observations :
- Antiviral Potency : The hydroxyphenyl analog’s activity against Ebola VP40 highlights the role of extended aromatic systems in viral protein interaction .
- Enzyme Inhibition : The ethylfuran derivative’s PDE8A inhibition (IC50: 3000.0) suggests that bulkier substituents may reduce efficacy compared to smaller analogs .
Physicochemical and Pharmacokinetic Properties
Table 3: ADME/Toxicity Profiles
Key Observations :
- Hydrophobicity : Methyl and phenyl substituents correlate with higher LogP values, suggesting challenges in aqueous solubility .
Biological Activity
The compound 14-methyl-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene is a complex organic molecule characterized by its unique tetracyclic structure and the presence of multiple heteroatoms. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈N₄S
- Molecular Weight : 270.38 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Antimicrobial Activity : Initial studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains. In vitro tests demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Research has indicated that the compound may have anticancer properties by inducing apoptosis in cancer cell lines. Mechanistic studies revealed that it may activate specific apoptotic pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways related to disease processes.
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Binding Affinity : The compound's unique structure allows it to bind effectively to target proteins or enzymes.
- Signal Transduction Modulation : It may alter signaling pathways that are crucial for cell survival and proliferation.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial potential of similar compounds within the tetracyclic family. The results indicated that modifications in the heteroatom positioning significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Research
In a recent investigation published in Cancer Letters, researchers found that derivatives of tetracyclic compounds induced apoptosis in human breast cancer cells by activating caspase pathways . The study emphasized the importance of structural features in determining biological efficacy.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
